

physical and chemical properties of 1-Cbz-3-methylazetidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-[(Benzyl)carbonyl]-3-methylazetidine-3-carboxylic acid

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An In-Depth Technical Guide to 1-Cbz-3-methylazetidine-3-carboxylic Acid: Physicochemical Properties and Spectroscopic Analysis for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Cbz-3-methylazetidine-3-carboxylic acid, a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details its core physicochemical properties, provides an in-depth analysis of its expected spectroscopic profile (IR, NMR, MS), and discusses its chemical reactivity and synthetic utility. Furthermore, this guide presents standardized experimental protocols for its characterization and essential safety information, serving as a vital resource for scientists working with this compound.

Introduction: The Value of Constrained Scaffolds

In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable bioisosteres for various functional groups, offering a unique vectoral orientation and improved physicochemical properties compared to more flexible or planar analogues.^[1] 1-Cbz-3-methylazetidine-3-carboxylic acid (CAS: 1143525-35-2) is a prime example of a highly functionalized azetidine building block.^[2] It incorporates three key features:

- A conformationally rigid azetidine core that imparts specific spatial arrangements to substituents.
- A benzyloxycarbonyl (Cbz) protecting group on the nitrogen, which ensures stability during synthetic manipulations and can be selectively removed.
- A carboxylic acid moiety, providing a crucial handle for derivatization, such as amide bond formation in the synthesis of peptide mimetics or other complex molecular architectures.[3]

This guide serves as a senior application scientist's perspective on the essential data and methodologies required to effectively utilize this compound in a research setting.

Core Physicochemical Properties

The fundamental properties of 1-Cbz-3-methylazetidine-3-carboxylic acid are summarized below. These data are critical for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
IUPAC Name	1-((benzyloxy)carbonyl)-3-methylazetidine-3-carboxylic acid	[2]
CAS Number	1143525-35-2	[2][4]
Molecular Formula	C ₁₃ H ₁₅ NO ₄	[2][4]
Molecular Weight	249.27 g/mol	[2]
Appearance	White to off-white solid	[2][5]
Boiling Point	414.9 ± 45.0 °C (Predicted)	[4]
Density	1.304 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.26 ± 0.20 (Predicted)	[4]
Storage	Store at 0-8 °C for long-term stability	[2]

Structural Elucidation & Spectroscopic Profile

Confirmation of the structure and purity of 1-Cbz-3-methylazetidine-3-carboxylic acid is paramount before its use in any synthetic protocol. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the carboxylic acid and carbamate moieties.[\[6\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity/Shape
2500-3300	O-H Stretch	Carboxylic Acid (dimer)	Very Broad, Strong
~1710	C=O Stretch	Carboxylic Acid	Strong, Sharp
~1690	C=O Stretch	Carbamate (Cbz)	Strong, Sharp
3030-3100	C-H Stretch	Aromatic (Phenyl)	Medium
2850-2960	C-H Stretch	Aliphatic (Methyl, Azetidine)	Medium
1450-1550	C=C Stretch	Aromatic Ring	Medium
~1250	C-O Stretch	Carboxylic Acid / Carbamate	Strong

The exceptionally broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most unambiguous features in the spectrum.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for the assignment of every proton and carbon in the molecule.

¹H NMR: The proton spectrum will show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid is characteristically found at a very high chemical shift.

[7]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10-12	Broad Singlet	1H	H-OOC-	Highly deshielded acidic proton; signal disappears on D ₂ O exchange.
~7.35	Multiplet	5H	Ar-H	Protons of the phenyl ring on the Cbz group.
~5.10	Singlet	2H	Ph-CH ₂ -O	Benzylic protons adjacent to the carbamate oxygen.
~4.0-4.2	Multiplet	4H	Azetidine CH ₂	Diastereotopic protons of the azetidine ring.
~1.50	Singlet	3H	C-CH ₃	Protons of the methyl group at the C3 position.

¹³C NMR: The carbon spectrum confirms the carbon skeleton and the presence of two distinct carbonyl groups.[7]

Chemical Shift (δ , ppm)	Assignment	Rationale
~175	C=O (Acid)	Quaternary carbonyl carbon of the carboxylic acid.
~156	C=O (Carbamate)	Carbonyl carbon of the Cbz protecting group.
~136	Ar-C (Quaternary)	Quaternary carbon of the phenyl ring attached to the benzylic CH_2 .
~128	Ar-CH	Aromatic carbons of the phenyl ring.
~67	Ph- CH_2 -O	Benzylic carbon of the Cbz group.
~55	Azetidine CH_2	Methylene carbons of the azetidine ring.
~45	Azetidine C- CH_3	Quaternary C3 carbon of the azetidine ring.
~22	C- CH_3	Methyl carbon at the C3 position.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Expected Molecular Ion: For Electrospray Ionization (ESI), one would expect to observe $[\text{M}+\text{H}]^+$ at m/z 250.11 or $[\text{M}-\text{H}]^-$ at m/z 248.09.
- Plausible Fragmentation: Common fragmentation pathways include the neutral loss of CO_2 (44 Da) from the carboxylic acid, and the cleavage of the benzylic C-O bond, leading to a prominent fragment corresponding to the tropylidium ion (m/z 91).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups.

- **Carboxylic Acid Derivatization:** The -COOH group is the primary site for synthetic elaboration. It readily participates in standard coupling reactions (e.g., using EDC/HOBt or HATU) with amines to form amide bonds, making it an ideal building block for creating novel peptide analogues or linking to other molecular scaffolds.
- **Cbz-Group Deprotection:** The Cbz group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of acidic and basic conditions. Its primary mode of removal is via catalytic hydrogenation (e.g., H₂, Pd/C), which cleanly yields the free secondary amine without affecting the rest of the molecule. This allows for subsequent functionalization at the nitrogen position.

Experimental Protocols for Characterization

To ensure the quality and identity of the material, the following protocols are recommended.

Protocol 5.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- **Objective:** To determine the purity of the compound via UV detection. This method validates the material's suitability for quantitative experiments.
- **Methodology:**
 - **System:** A standard HPLC system with a UV detector.
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water.
 - **Mobile Phase B:** 0.1% TFA in Acetonitrile.
 - **Gradient:** 5% to 95% B over 15 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** 254 nm (for the phenyl ring of the Cbz group).

- Sample Preparation: Prepare a ~1 mg/mL solution in a 1:1 mixture of Mobile Phase A and B.
- Analysis: Inject 10 μ L and integrate the peak area to calculate purity.

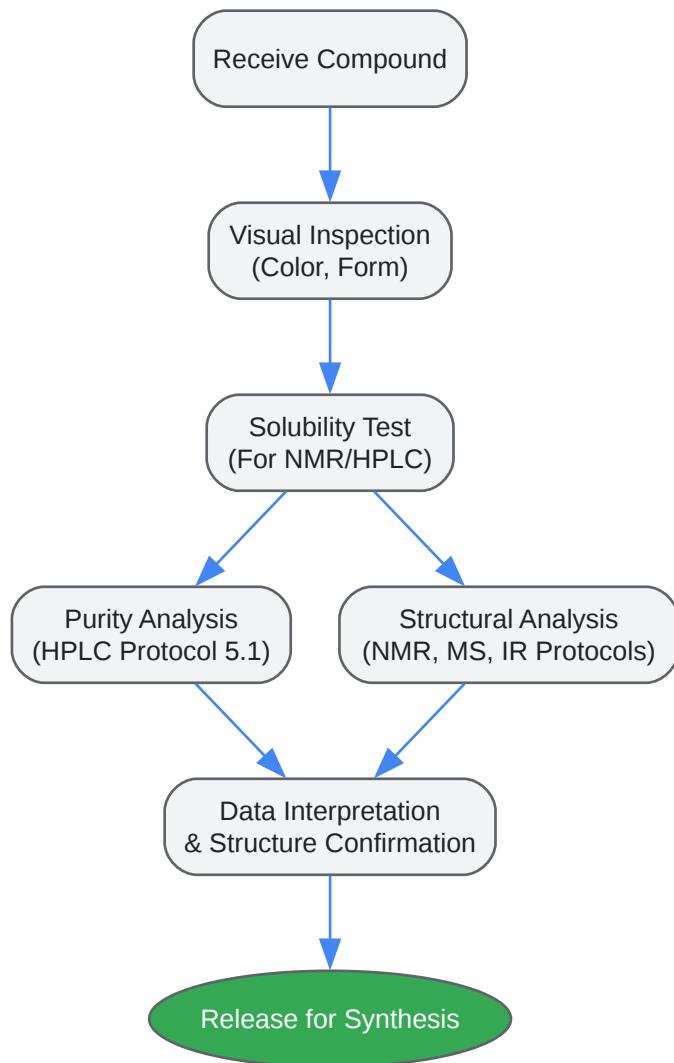
Protocol 5.2: Structural Confirmation by NMR Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the molecular structure.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.
 - Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it reliably dissolves both the starting material and ensures the acidic proton is observable.
 - Transfer: Transfer the solution to a 5 mm NMR tube.
 - Acquisition: Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
 - Data Processing: Process the data, referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Visualization and Workflows

Visual aids are essential for understanding molecular structure and experimental processes.

Diagram 1: 2D representation of 1-Cbz-3-methylazetidine-3-carboxylic acid.



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Diagram 2: Standard analytical workflow for compound validation.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on supplier safety data, this compound should be treated with care.

- GHS Pictogram: GHS07 (Exclamation Mark)[2]
- Hazard Statements:
 - Harmful if swallowed.[2]

- Causes skin irritation.[[2](#)]
- Causes serious eye irritation.[[2](#)]
- May cause respiratory irritation.[[2](#)]
- Precautionary Statements:
 - Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
 - Wash hands thoroughly after handling.[[2](#)]
 - Use only outdoors or in a well-ventilated area.
 - Wear protective gloves, eye protection, and face protection.[[2](#)]

Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.

Conclusion

1-Cbz-3-methylazetidine-3-carboxylic acid is a highly valuable and versatile building block for chemical and pharmaceutical research. Its unique combination of a constrained azetidine core, a carboxylic acid handle, and a stable protecting group makes it an attractive starting material for synthesizing novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical and spectroscopic properties, as outlined in this guide, is the first step toward its successful and innovative application in the laboratory.

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